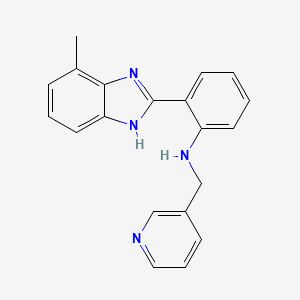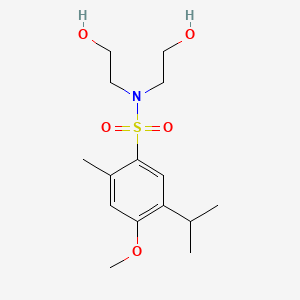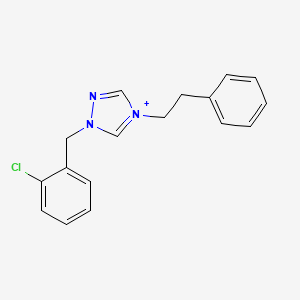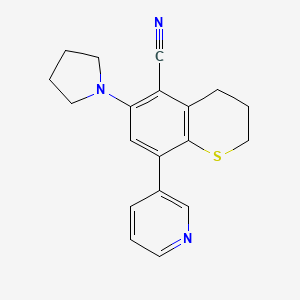
2-(4-methyl-1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methyl-1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline is a complex organic compound that features a benzimidazole ring substituted with a methyl group and an aniline moiety attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline typically involves multi-step organic reactions. One common approach is:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Methylation: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Pyridine: The final step involves coupling the methylated benzimidazole with 3-pyridinylmethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(4-methyl-1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole N-oxide, while reduction could produce a fully reduced benzimidazole derivative.
科学的研究の応用
Chemistry
In chemistry, 2-(4-methyl-1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, benzimidazole derivatives are known for their antimicrobial and anticancer properties, so this compound might exhibit similar activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and potential for functionalization.
作用機序
The mechanism of action of 2-(4-methyl-1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline would depend on its specific application. For example, if used as a drug, it might interact with a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
2-(4-methyl-1H-benzimidazol-2-yl)aniline: Lacks the pyridine moiety, which might affect its biological activity and chemical reactivity.
N-(3-pyridinylmethyl)aniline: Lacks the benzimidazole ring, which could influence its stability and interactions with biological targets.
2-(1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline: Lacks the methyl group, which might alter its physical properties and reactivity.
Uniqueness
2-(4-methyl-1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline is unique due to the presence of both a methylated benzimidazole ring and a pyridine moiety. This combination of functional groups can confer unique chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C20H18N4 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
2-(4-methyl-1H-benzimidazol-2-yl)-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C20H18N4/c1-14-6-4-10-18-19(14)24-20(23-18)16-8-2-3-9-17(16)22-13-15-7-5-11-21-12-15/h2-12,22H,13H2,1H3,(H,23,24) |
InChIキー |
LQGOPMJQGAZSNU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)NC(=N2)C3=CC=CC=C3NCC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Ditert-butyl-4-[3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B13368891.png)
![6-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile](/img/structure/B13368893.png)
![7-methyl-3-[(4-methylbenzylidene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B13368900.png)



![3,6-Di(thiazol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13368922.png)
![4-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13368927.png)


![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B13368935.png)

![4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B13368941.png)
![N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide](/img/structure/B13368952.png)
